

A Comparative Guide to BMS-986143 and Other Selective BTK Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with a shift towards more selective agents to minimize off-target effects and improve safety profiles. This guide provides an objective comparison of **BMS-986143** (also known as BMS-986142), a reversible selective BTK inhibitor, with other selective BTK inhibitors, including the covalent inhibitors acalabrutinib and zanubrutinib, and the non-covalent inhibitor pirtobrutinib.

Introduction to Selective BTK Inhibitors

First-generation BTK inhibitors, such as ibrutinib, demonstrated significant efficacy but were associated with off-target effects leading to adverse events like bleeding and atrial fibrillation.[1] This prompted the development of second-generation and non-covalent inhibitors with improved selectivity.

- Covalent Reversible Inhibitors: BMS-986143 is a potent and selective reversible inhibitor of BTK.[2]
- Covalent Irreversible Inhibitors: Acalabrutinib and zanubrutinib are second-generation
 covalent inhibitors that form an irreversible bond with the Cys481 residue in the BTK active
 site.[3] They were designed to have greater selectivity for BTK than ibrutinib, thereby
 reducing off-target effects.[4]



 Non-Covalent Reversible Inhibitors: Pirtobrutinib is a non-covalent, reversible BTK inhibitor that does not depend on binding to the Cys481 residue, making it effective against some resistance mutations.[5]

Comparative Performance Data Kinase Selectivity

A key differentiator among BTK inhibitors is their kinase selectivity profile. Higher selectivity for BTK over other kinases, particularly those in the TEC and EGFR families, is associated with a better safety profile.[1]

Kinase	BMS-986142 IC50 (nM)[6]	Acalabrutinib IC50 (nM)	Zanubrutinib IC50 (nM)	Pirtobrutinib IC50 (nM)
ВТК	0.5	<5	<0.5	0.46
TEC	10	27	2	2.9
ITK	15	>1000	10.7	4.6
EGFR	>10,000	>1000	>1000	>1000
SRC	>1000	13	80.6	13
LCK	71	14	36.3	20
BLK	23	-	-	-
TXK	28	-	-	-
ВМХ	32	-	-	-

Note: IC50 values are compiled from various sources and assays, and direct comparison should be made with caution. Acalabrutinib and zanubrutinib data is often presented relative to ibrutinib.

BMS-986142 demonstrates high selectivity for BTK, with more than 20-fold selectivity against a panel of 384 kinases.[7] Acalabrutinib and zanubrutinib also exhibit improved selectivity over ibrutinib.[8]



Preclinical and Clinical Efficacy

Direct head-to-head clinical trials comparing **BMS-986143** with other selective BTK inhibitors in the same indication are not yet available. **BMS-986143** has been primarily investigated in autoimmune diseases.

BMS-986142 in Autoimmune Diseases:

- Rheumatoid Arthritis (RA): In a Phase 2 study in patients with moderate-to-severe RA, BMS-986142 did not meet its primary endpoints for efficacy at week 12.[7][9] The 350 mg dose was discontinued due to elevated liver enzymes.[9]
- Sjögren's Syndrome: Clinical trials for BMS-986142 in Sjögren's syndrome have been conducted, but detailed results are not widely published.[8]

Acalabrutinib and Zanubrutinib in B-cell Malignancies:

Both acalabrutinib and zanubrutinib have demonstrated non-inferiority or superiority to ibrutinib in terms of safety and, in some cases, efficacy in clinical trials for chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[10][11][12][13] Matching-adjusted indirect comparisons suggest similar progression-free survival between acalabrutinib and zanubrutinib in relapsed/refractory CLL, though some analyses suggest a potential advantage for zanubrutinib in certain endpoints.[10][11][12][13]

Pirtobrutinib in B-cell Malignancies:

Pirtobrutinib has shown efficacy in patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors, particularly those with C481S mutations.[5]

Safety and Tolerability

The improved selectivity of second-generation and non-covalent BTK inhibitors generally translates to a better safety profile compared to ibrutinib.



Adverse Event	BMS-986142 (in RA)[9]	Acalabrutinib (in CLL)[10]	Zanubrutinib (in CLL)[13]	Pirtobrutinib (in B-cell malignancies)
Serious Adverse Events	Angina pectoris, intestinal obstruction (in 2 patients)	Lower risk of serious AEs compared to zanubrutinib in one indirect comparison	Higher risk of serious AEs compared to acalabrutinib in one indirect comparison	Generally well- tolerated
Atrial Fibrillation	Not a prominent reported AE	Lower incidence than ibrutinib	Lower incidence than ibrutinib	Low incidence
Hypertension	Not a prominent reported AE	Lower incidence than ibrutinib	Lower incidence than ibrutinib in some studies, but higher in one indirect comparison with acalabrutinib	Low incidence
Hemorrhage	Not a prominent reported AE	Lower risk of serious hemorrhage than zanubrutinib in one indirect comparison	Higher risk of any grade hemorrhage than acalabrutinib in one indirect comparison	Low incidence of major hemorrhage
Neutropenia	Not a prominent reported AE	Can occur	Higher incidence than ibrutinib in some studies	Can occur
Infections	Can occur	Common	Common	Common

Note: This table provides a general overview. The incidence of adverse events can vary based on the patient population and study design.



In a Phase 1 study in healthy participants, BMS-986142 was generally well-tolerated.[14][15] The most common adverse events were headache, dizziness, and nausea.[14][15]

Experimental Methodologies Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Protocol:

- Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test inhibitor (e.g., BMS-986143).
- Assay Plate Preparation: The assay is typically performed in a 384-well plate format.
- Reaction Mixture: Each well contains the specific kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
- Inhibitor Addition: The test inhibitor is added at various concentrations.
- Incubation: The reaction is incubated at room temperature to allow for kinase activity.
- Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[16]
- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular BTK Target Engagement Assay

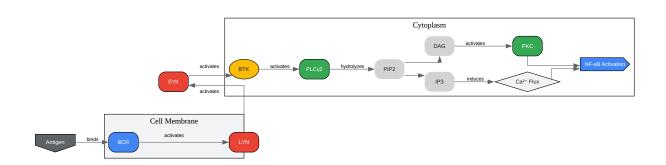
Objective: To measure the extent to which a BTK inhibitor binds to its target within a cellular context.

General Protocol (using a BRET-based assay):



- Cell Line: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and a bioluminescent reporter (e.g., NanoLuc).
- Cell Plating: The engineered cells are plated in a multi-well plate.
- Inhibitor and Tracer Addition: The cells are treated with the test inhibitor at various concentrations, followed by the addition of a fluorescent tracer that also binds to BTK.
- Incubation: The plate is incubated to allow for binding equilibrium to be reached.
- Signal Detection: A substrate for the bioluminescent reporter is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the BTK-NanoLuc fusion protein.
- Data Analysis: The BRET signal is inversely proportional to the amount of inhibitor bound to BTK. The data is used to calculate the cellular IC50, representing the concentration of inhibitor required to displace 50% of the tracer.

Visualizations

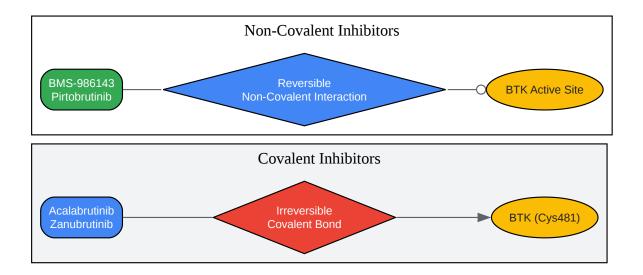






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Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.



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Caption: Binding mechanisms of covalent vs. non-covalent BTK inhibitors.

Conclusion

The landscape of BTK inhibitors is rapidly evolving, with a clear trend towards more selective agents to improve therapeutic outcomes and reduce adverse events. **BMS-986143** is a potent and selective reversible BTK inhibitor that has been evaluated in autoimmune diseases. While it has not demonstrated significant clinical efficacy in rheumatoid arthritis in the trials conducted so far, its high selectivity remains a promising feature.

Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, have established themselves as effective and safer alternatives to ibrutinib in B-cell malignancies. The non-covalent inhibitor pirtobrutinib offers a valuable option for patients who have developed resistance to covalent inhibitors.



For researchers and drug developers, the choice of a BTK inhibitor for a specific application will depend on a careful consideration of its selectivity profile, mechanism of action, and the specific biological context. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of these selective BTK inhibitors in various disease settings.

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